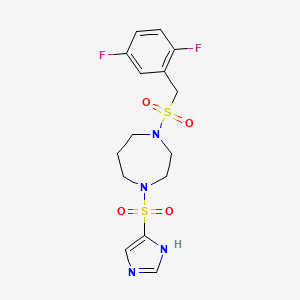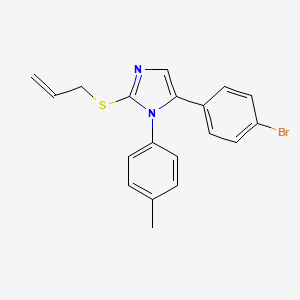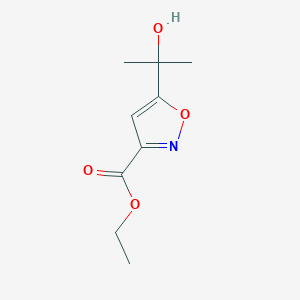
1-((1H-imidazol-4-yl)sulfonyl)-4-((2,5-difluorobenzyl)sulfonyl)-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1H-imidazol-4-yl)sulfonyl)-4-((2,5-difluorobenzyl)sulfonyl)-1,4-diazepane is a synthetic organic compound characterized by its unique structure, which includes an imidazole ring, a diazepane ring, and two sulfonyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1H-imidazol-4-yl)sulfonyl)-4-((2,5-difluorobenzyl)sulfonyl)-1,4-diazepane typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Sulfonylation: The imidazole ring is then sulfonylated using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Diazepane Ring Formation: The diazepane ring can be formed through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Final Coupling: The final step involves coupling the sulfonylated imidazole with the diazepane derivative using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions: 1-((1H-imidazol-4-yl)sulfonyl)-4-((2,5-difluorobenzyl)sulfonyl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the sulfonyl groups to thiols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, in the presence of bases like triethylamine
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Corresponding substituted products
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: It may be used in the synthesis of novel polymers or materials with specific properties.
Biology and Medicine:
Drug Development: Due to its unique structure, the compound can be explored for its potential as a therapeutic agent, particularly in targeting enzymes or receptors involved in diseases.
Biological Probes: It can be used as a probe to study biological pathways and interactions at the molecular level.
Industry:
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.
Mécanisme D'action
The mechanism of action of 1-((1H-imidazol-4-yl)sulfonyl)-4-((2,5-difluorobenzyl)sulfonyl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, while the sulfonyl groups can engage in electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
1-((1H-imidazol-4-yl)sulfonyl)-4-phenyl-1,4-diazepane: Similar structure but with a phenyl group instead of the difluorobenzyl group.
1-((1H-imidazol-4-yl)sulfonyl)-4-methyl-1,4-diazepane: Contains a methyl group instead of the difluorobenzyl group.
Uniqueness: 1-((1H-imidazol-4-yl)sulfonyl)-4-((2,5-difluorobenzyl)sulfonyl)-1,4-diazepane is unique due to the presence of the difluorobenzyl group, which can enhance its binding affinity and specificity towards certain biological targets compared to its analogs. The difluorobenzyl group can also influence the compound’s physicochemical properties, such as solubility and stability.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
1-[(2,5-difluorophenyl)methylsulfonyl]-4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N4O4S2/c16-13-2-3-14(17)12(8-13)10-26(22,23)20-4-1-5-21(7-6-20)27(24,25)15-9-18-11-19-15/h2-3,8-9,11H,1,4-7,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLRJPXWFZPNHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)S(=O)(=O)CC3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorophenyl)-9-methyl-1,7-bis(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2733476.png)
![(3-[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl)amine hydrobromide](/img/structure/B2733478.png)
![11-(2,3-dimethoxyphenyl)-9-(3,4-dimethoxyphenyl)-8-oxa-12,13,15,17-tetraazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaene](/img/structure/B2733479.png)


![5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/new.no-structure.jpg)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2733485.png)
![9-(4-hydroxyphenyl)-6,6-dimethyl-2-(4-methylphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one](/img/structure/B2733487.png)
![5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2733489.png)
![N-Ethyl-N-[2-[3-[(2-methylphenyl)methyl]azetidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2733490.png)
![methyl 4-({[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]carbamoyl}formamido)benzoate](/img/structure/B2733491.png)
![N-({[2,3'-bifuran]-5-yl}methyl)-2-chlorobenzene-1-sulfonamide](/img/structure/B2733493.png)

